gamma-Methoxyisoeugenol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Methoxyisoeugenol typically involves the methylation of isoeugenol. This can be achieved by reacting isoeugenol with dimethyl sulfate in the presence of a base such as potassium hydroxide. The reaction is carried out under stirring conditions, and the product is isolated by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient separation and purification of the product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
gamma-Methoxyisoeugenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
gamma-Methoxyisoeugenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson’s disease
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines and other inflammatory markers. Additionally, it modulates the activity of enzymes such as monoamine oxidase B (MAO-B) and mitogen-activated protein kinases (MAPKs), contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Isoeugenol: A precursor to gamma-Methoxyisoeugenol, differing by the absence of the methoxy group on the propenyl side chain.
Coniferyl Alcohol: Similar structure but with a hydroxyl group instead of a methoxy group on the propenyl side chain.
Uniqueness
This compound is unique due to its dual methoxy groups, which enhance its stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological properties .
Properties
IUPAC Name |
2-methoxy-4-(3-methoxyprop-1-enyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-3-4-9-5-6-10(12)11(8-9)14-2/h3-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENKNZHVXGNTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=CC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737998 | |
Record name | 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63644-71-3 | |
Record name | 2-Methoxy-4-(3-methoxyprop-1-en-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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